molecular formula C20H22N2O2 B3978956 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide

Cat. No. B3978956
M. Wt: 322.4 g/mol
InChI Key: KJXDUCJTQTWTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide, commonly known as CYH-33, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being researched for their potential in treating various medical conditions.

Mechanism of Action

CYH-33 works by inhibiting the activity of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide, which is responsible for breaking down endocannabinoids in the body. This leads to increased levels of endocannabinoids, which can activate cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects:
CYH-33 has been found to produce various physiological effects in animal models. It has been shown to reduce pain sensation, inflammation, and anxiety-like behavior in mice. It has also been found to have potential in treating addiction, as it can reduce drug-seeking behavior in rats.

Advantages and Limitations for Lab Experiments

One of the advantages of CYH-33 is its specificity for N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide inhibition. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it may not be suitable for use in humans due to potential side effects.

Future Directions

There are several future directions for research on CYH-33. One area of interest is its potential as a treatment for chronic pain. It has also been suggested that CYH-33 may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the therapeutic potential of this compound.

Scientific Research Applications

CYH-33 has been extensively studied for its potential as a therapeutic agent. It has been found to be a potent inhibitor of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids have been implicated in various physiological processes, including pain sensation, inflammation, and mood regulation. Inhibition of this compound leads to increased levels of endocannabinoids in the body, which can potentially provide therapeutic benefits.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-naphthalen-1-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(21-14-13-15-7-2-1-3-8-15)20(24)22-18-12-6-10-16-9-4-5-11-17(16)18/h4-7,9-12H,1-3,8,13-14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXDUCJTQTWTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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